3-(3-Isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-1-yl 4-methylbenzenesulfonate
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Overview
Description
3-(3-Isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[321]octan-1-yl 4-methylbenzenesulfonate is a complex organic compound that features a triazole ring, a bicyclic octane structure, and a benzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-1-yl 4-methylbenzenesulfonate typically involves multiple steps. The triazole ring can be synthesized through the reaction of isopropylamine and methylhydrazine with a suitable precursor, followed by cyclization. The bicyclic octane structure is introduced through a Diels-Alder reaction or similar cycloaddition reactions. The final step involves the sulfonation of the compound with 4-methylbenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-(3-Isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-1-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazolone derivatives.
Reduction: The compound can be reduced to modify the triazole ring or the bicyclic structure.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield triazolone derivatives, while substitution reactions can introduce various functional groups to the molecule .
Scientific Research Applications
3-(3-Isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[32
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the triazole ring.
Mechanism of Action
The mechanism of action of 3-(3-Isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-1-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, leading to the disruption of biological pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.
Bicyclic Compounds: Similar to compounds used in pharmaceuticals for their stability and bioavailability.
Uniqueness
What sets 3-(3-Isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-1-yl 4-methylbenzenesulfonate apart is its unique combination of a triazole ring and a bicyclic structure, which can confer both stability and biological activity. This makes it a valuable compound for further research and development in various fields .
Properties
Molecular Formula |
C20H28N4O3S |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-1-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H28N4O3S/c1-13(2)19-23-22-15(4)24(19)17-11-16-9-10-20(12-17,21-16)27-28(25,26)18-7-5-14(3)6-8-18/h5-8,13,16-17,21H,9-12H2,1-4H3 |
InChI Key |
HWVOOMZUFSPQHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC23CCC(N2)CC(C3)N4C(=NN=C4C(C)C)C |
Origin of Product |
United States |
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